molecular formula C7H10N2O4 B2383659 (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS No. 1329809-37-1

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B2383659
CAS No.: 1329809-37-1
M. Wt: 186.167
InChI Key: AECXXANDAVVDDF-UHFFFAOYSA-N
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Description

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of ethylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinones. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid include other imidazolidinone derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific ethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-9-5(10)3-8(7(9)13)4-6(11)12/h2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXXANDAVVDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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